
Alyteserin-2b
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Overview
Description
Alyteserin-2b is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard experimental methodologies for characterizing the antimicrobial activity of Alyteserin-2b?
- Methodological Answer : The minimum inhibitory concentration (MIC) assay is the gold standard for quantifying antimicrobial efficacy. Researchers should perform dose-response curves across bacterial strains (e.g., Gram-negative vs. Gram-positive), using broth microdilution protocols . Structural characterization via circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) is critical to confirm peptide folding and stability under physiological conditions . Include tables comparing MIC values across strains, with error margins reflecting triplicate experiments.
Q. How can researchers optimize experimental conditions for this compound synthesis and purification?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) followed by reverse-phase HPLC purification is recommended. Solvent selection (e.g., acetonitrile/water gradients) and pH adjustments (e.g., ~7.4 for mimicking physiological conditions) are critical for yield and stability . Validate purity via mass spectrometry and HPLC chromatograms (≥95% purity threshold). Document solvent ratios, retention times, and yield percentages in supplementary materials .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s mechanism of action across studies?
- Methodological Answer : Contradictions may arise from variations in bacterial membrane lipid composition or assay conditions. Use isothermal titration calorimetry (ITC) to quantify binding affinities to model membranes (e.g., liposomes with defined lipid ratios) . Pair with fluorescence microscopy to visualize membrane disruption dynamics. Replicate conflicting studies under standardized conditions (e.g., pH, temperature) and report statistical significance using ANOVA with post-hoc tests .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound analogs?
- Methodological Answer : Employ alanine-scanning mutagenesis to identify critical residues for antimicrobial activity. Compare analogs’ MIC values, hemolytic activity (via erythrocyte lysis assays), and structural stability (via CD spectroscopy) . Use molecular dynamics simulations to predict interactions with bacterial membranes, correlating computational data with experimental MIC results . Tabulate residue substitutions, activity changes, and computational binding energies in the main text .
Properties
bioactivity |
Antibacterial |
---|---|
sequence |
ILGAILPLVSGLLSNKL |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.